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Compound of Interest

Compound Name: Bis(trimethylsilyl)carbodiimide

Cat. No.: B093060

For researchers, scientists, and professionals in drug development, this in-depth guide
illuminates the discovery, history, and synthetic methodologies of silylated carbodiimides, a
unique class of organosilicon compounds. This document provides a comprehensive overview,
from their initial synthesis to their modern applications, complete with detailed experimental
protocols and comparative data.

Discovery and Historical Context

The journey into the world of silylated carbodiimides began in the early 1960s. In 1962, the
pioneering work of J. Pump and U. Wannagat led to the first synthesis of a silylated
carbodiimide, specifically N,N'-bis(trimethylsilyl)carbodiimide (BTSC). Their findings were
published in the German journal Justus Liebigs Annalen der Chemie. AlImost concurrently in the
same year, L. Birkofer, A. Ritter, and P. Richter also reported on the synthesis of BTSC in
Tetrahedron Letters, highlighting the burgeoning interest in this novel class of compounds.

These initial syntheses marked a significant development in organosilicon chemistry,
introducing a versatile reagent with a unigue reactivity profile. The introduction of the bulky and
electron-donating trimethylsilyl groups to the carbodiimide backbone imparted distinct
properties compared to their organic counterparts, such as increased solubility in nonpolar
organic solvents and altered reactivity, paving the way for new synthetic applications.

Synthetic Methodologies: An Evolving Landscape
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Since their initial discovery, a variety of synthetic routes to silylated carbodiimides have been
developed. The primary methods involve the reaction of a silicon-containing electrophile with a
source of the carbodiimide or cyanamide anion.

From Cyanamide and its Salts

One of the earliest and most straightforward methods involves the reaction of cyanamide
(H2NCN) or its salts with a trialkylsilyl halide. The reaction of lithium cyanamide with
trimethylsilyl chloride is a representative example of this approach.

From Thiourea and Urea Derivatives

Silylated carbodiimides can also be prepared from silylated thiourea or urea derivatives. This
method typically involves a desulfurization or dehydration step. For instance, the reaction of a
1,3-bis(trimethylsilyl)thiourea with a desulfurizing agent can yield the corresponding silylated
carbodiimide.

From Silylamines and a Carbon Source

Another synthetic strategy involves the reaction of silylamines with a suitable one-carbon
electrophile. For example, the reaction of hexamethyldisilazane (HMDS) with cyanogen
chloride or phosgene can produce BTSC, although this method often requires harsh conditions
and the handling of highly toxic reagents. A more common variation of this approach is the
reaction of HMDS with cyanoguanidine.

Quantitative Data on Bis(trimethylsilyl)carbodiimide
(BTSC)

Bis(trimethylsilyl)carbodiimide is the most well-studied and commonly utilized silylated
carbodiimide. Its physical and spectroscopic properties are well-documented.
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Property Value Reference
Molecular Formula C7H18N2Si2

Molecular Weight 186.41 g/mol

Boiling Point 164 °C [1]

Melting Point -23°C [1]

Density 0.821 g/mL at 25 °C [1]
Refractive Index 1.4351 at 20 °C [1]

IH NMR (CDCls) 0 ~0.2 ppm (s, 18H)

0 ~1.5 ppm (CHs), 6 ~125 ppm

13C NMR (CDCls) (N=CN)

25Si NMR (CDCls) 0 ~3.5 ppm

v ~2180 cm~* (asymmetric

IR (neat
( ) N=C=N stretch)

Detailed Experimental Protocols

The following are detailed experimental protocols for key synthetic methods of N,N'-

bis(trimethylsilyl)carbodiimide (BTSC).

Synthesis of BTSC from Cyanamide and

Trimethylchlorosilane

Materials:

Cyanamide (H2NCN)

n-Butyllithium (n-BuLi) in hexane

Trimethylchlorosilane ((CHsz)3SiCl)

Anhydrous diethyl ether or tetrahydrofuran (THF)
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Procedure:

A solution of cyanamide in anhydrous diethyl ether is cooled to -78 °C in a dry ice/acetone
bath under an inert atmosphere (e.g., argon or nitrogen).

o Two equivalents of n-butyllithium in hexane are added dropwise to the cooled solution with
stirring. The formation of a white precipitate of lithium cyanamide is observed.

e The reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2
hours to ensure complete deprotonation.

e The mixture is then cooled again to -78 °C, and two equivalents of trimethylchlorosilane are
added dropwise.

 After the addition is complete, the reaction mixture is allowed to warm to room temperature
and stirred overnight.

e The precipitated lithium chloride is removed by filtration under an inert atmosphere.
e The solvent is removed from the filtrate under reduced pressure.

e The crude product is purified by fractional distillation under vacuum to yield pure N,N'-
bis(trimethylsilyl)carbodiimide.

Expected Yield: 70-80%

Synthesis of BTSC from Hexamethyldisilazane (HMDS)
and Cyanoguanidine

Materials:

Hexamethyldisilazane ((CH3)3SINHSI(CHs)3)

Cyanoguanidine (Dicyandiamide)

Anhydrous toluene or xylene

Catalytic amount of a strong acid (e.g., sulfuric acid)
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Procedure:

e A mixture of cyanoguanidine and a stoichiometric excess of hexamethyldisilazane is
suspended in anhydrous toluene.

» A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.

e The reaction mixture is heated to reflux with vigorous stirring for several hours. The progress
of the reaction can be monitored by the evolution of ammonia gas.

 After the reaction is complete (i.e., ammonia evolution ceases), the mixture is cooled to room
temperature.

e The solid byproducts are removed by filtration.

e The solvent and excess HMDS are removed from the filtrate by distillation at atmospheric
pressure.

e The remaining crude product is purified by fractional distillation under reduced pressure to
afford pure N,N'-bis(trimethylsilyl)carbodiimide.

Expected Yield: 60-70%

Logical Relationships and Reaction Mechanisms

The synthesis of silylated carbodiimides involves fundamental principles of nucleophilic
substitution at silicon. The following diagrams illustrate the key reaction pathways and a
generalized experimental workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hastt
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